molecular formula C26H27FN2O6 B11057561 Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11057561
M. Wt: 482.5 g/mol
InChI Key: KKHXZXPSMVVZTP-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenethyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities and processes, leading to various effects. The exact mechanism may involve binding to receptors, enzymes, or other biomolecules, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
  • ETHYL 5-[3-[(4-BROMOPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluorophenethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C26H27FN2O6

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 5-[3-[2-(4-fluorophenyl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H27FN2O6/c1-3-35-26(33)21-15-29-25(32)23(24(21)31)20(17-6-10-19(34-2)11-7-17)14-22(30)28-13-12-16-4-8-18(27)9-5-16/h4-11,15,20H,3,12-14H2,1-2H3,(H,28,30)(H2,29,31,32)

InChI Key

KKHXZXPSMVVZTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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